BChE/HDAC6-IN-2
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Overview
Description
BChE/HDAC6-IN-2 is a selective and potent dual inhibitor of butyrylcholinesterase and histone deacetylase 6. This compound exhibits neuroprotective and reactive oxygen species scavenging activity. It also functions as a metal ion co-agonist, inhibiting tau phosphorylation, and is used in the study of immune and neurological diseases .
Preparation Methods
The synthesis of BChE/HDAC6-IN-2 involves the fusion of core pharmacophoric moieties of butyrylcholinesterase and histone deacetylase 6 inhibitors. The synthetic route includes structure-activity relationship studies to identify compounds with superior inhibitory activity. The preparation method for in vivo studies involves dissolving the compound in a mixture of dimethyl sulfoxide, polyethylene glycol 300, Tween 80, and double-distilled water .
Chemical Reactions Analysis
BChE/HDAC6-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the compound’s functional groups, altering its activity.
Substitution: Substitution reactions can introduce different substituents, potentially enhancing its inhibitory effects. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .
Scientific Research Applications
BChE/HDAC6-IN-2 has a wide range of scientific research applications:
Chemistry: It is used to study the inhibition mechanisms of butyrylcholinesterase and histone deacetylase 6.
Biology: The compound is employed in research on neuroprotection and reactive oxygen species scavenging.
Medicine: this compound is investigated for its potential in treating Alzheimer’s disease by inhibiting tau phosphorylation and providing neuroprotective effects.
Industry: The compound’s metal ion chelation properties make it useful in various industrial applications .
Mechanism of Action
BChE/HDAC6-IN-2 exerts its effects by selectively inhibiting butyrylcholinesterase and histone deacetylase 6. The inhibition of butyrylcholinesterase reduces the breakdown of acetylcholine, enhancing cholinergic transmission. Inhibition of histone deacetylase 6 leads to increased acetylation of α-tubulin and other proteins, affecting various cellular processes. The compound also inhibits tau phosphorylation, which is crucial in the pathology of Alzheimer’s disease .
Comparison with Similar Compounds
BChE/HDAC6-IN-2 is unique due to its dual inhibitory activity against butyrylcholinesterase and histone deacetylase 6. Similar compounds include:
Compound 24g: Another dual inhibitor with similar neuroprotective effects.
Phenolic compounds: These compounds also inhibit histone deacetylases but may have different specificity and activity profiles.
Other HDAC inhibitors: Various histone deacetylase inhibitors are used in research, each with unique properties and applications .
This compound stands out due to its balanced dual inhibition and potential therapeutic applications in neurodegenerative diseases.
Properties
Molecular Formula |
C27H30N4O4 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
1-N-[3-[[2-(diethylaminomethyl)phenyl]methylcarbamoyl]phenyl]-3-N-hydroxybenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C27H30N4O4/c1-3-31(4-2)18-23-10-6-5-9-22(23)17-28-25(32)21-13-8-14-24(16-21)29-26(33)19-11-7-12-20(15-19)27(34)30-35/h5-16,35H,3-4,17-18H2,1-2H3,(H,28,32)(H,29,33)(H,30,34) |
InChI Key |
DQAVDNDLZPSMGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=CC=CC=C1CNC(=O)C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)C(=O)NO |
Origin of Product |
United States |
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